REACTION_CXSMILES
|
[Na+].[Na+].[Cl:3][C:4]([Cl:13])([P:9](=[O:12])([O-:11])[O-:10])[P:5](=[O:8])([OH:7])[OH:6].C(N(CCCC)CCCC)CCC>>[Cl:13][C:4]([Cl:3])([P:5](=[O:6])([OH:8])[OH:7])[P:9](=[O:10])([OH:11])[OH:12] |f:0.1.2|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
[Na+].[Na+].ClC(P(O)(O)=O)(P([O-])([O-])=O)Cl
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Name
|
|
Quantity
|
1.65 mL
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Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
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Type
|
CUSTOM
|
Details
|
the mixture was shaken vigorously
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
eluted with water
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated to dryness
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Type
|
CUSTOM
|
Details
|
The residue was dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
ClC(P(O)(O)=O)(P(O)(O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |